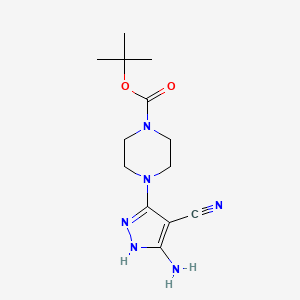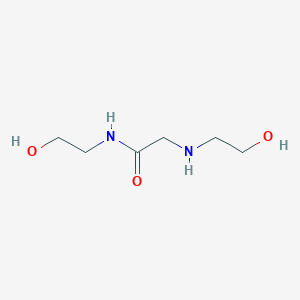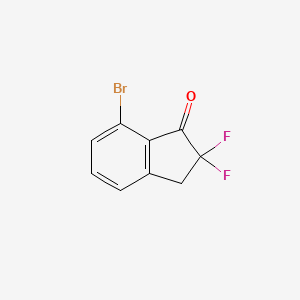![molecular formula C7H14N4O3 B13468127 Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- CAS No. 89260-78-6](/img/structure/B13468127.png)
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- is an organic compound with the molecular formula C7H14N4O3 and a molecular weight of 202.21 g/mol . This compound is a derivative of propanamide and contains two amino groups and two oxoethyl groups, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- can be synthesized through several methods. One common synthetic route involves the reaction of propanamide with ethylenediamine and glyoxal under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods
In industrial settings, the production of propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions typically result in the formation of new amide or amine derivatives.
Scientific Research Applications
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its amino and oxo groups allow it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler derivative with a single amide group.
Ethylenediamine: Contains two amino groups but lacks the oxoethyl groups.
Glyoxal: Contains two oxo groups but lacks the amide and amino functionalities.
Uniqueness
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- is unique due to its combination of amino and oxoethyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions and transformations.
Properties
CAS No. |
89260-78-6 |
|---|---|
Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[bis(2-amino-2-oxoethyl)amino]propanamide |
InChI |
InChI=1S/C7H14N4O3/c1-4(7(10)14)11(2-5(8)12)3-6(9)13/h4H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H2,10,14) |
InChI Key |
UKUIQBWTYSVSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
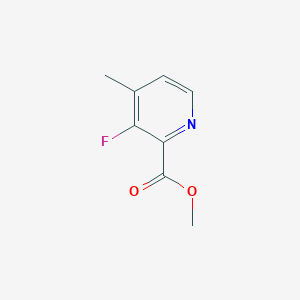
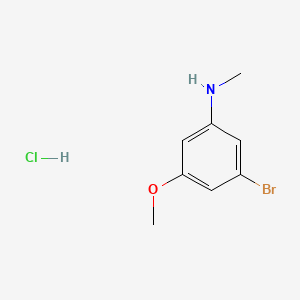
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)

